5-(Benzylamino)pentanoic acid
Description
5-(Benzylamino)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted with a benzylamine group at the fifth carbon position. This structure combines the carboxylic acid functionality with a hydrophobic benzyl group, making it a versatile intermediate in medicinal chemistry and peptide synthesis. The compound’s applications span drug development, enzyme inhibition studies, and as a building block for hybrid molecules targeting specific protein domains (e.g., adenylosuccinate synthase) .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(benzylamino)pentanoic acid |
InChI |
InChI=1S/C12H17NO2/c14-12(15)8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2,(H,14,15) |
InChI Key |
DIWLOYGUONWFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylamino)pentanoic acid typically involves the reaction of pentanoic acid derivatives with benzylamine. One common method is the amidation reaction, where pentanoic acid is first converted to its corresponding acid chloride, which then reacts with benzylamine to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of 5-(Benzylamino)pentanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Benzyl ketones or benzoic acids.
Reduction: Benzyl alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-(Benzylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzylamino)pentanoic acid involves its interaction with specific molecular targets. For instance, as a weak GABA agonist, it can bind to GABA receptors and modulate their activity. This interaction can influence various physiological processes, including neurotransmission and muscle relaxation .
Comparison with Similar Compounds
Functional Group Variability
- Amino vs. Carbamate Groups: 5-(Benzylamino)pentanoic acid has a primary amine (-NH-Benzyl), whereas derivatives like CBZ-GLU(OBZL)-OH feature carbamate-protected amines (-O-Benzyloxycarbonyl). This difference impacts solubility and reactivity; carbamates enhance stability during peptide synthesis, while free amines are prone to oxidation .
- Oxo Substituents: Loxiglumide contains a 5-oxo group, which is critical for its cholecystokinin antagonism. In contrast, 5-(benzylamino)pentanoic acid lacks this moiety, suggesting divergent pharmacological profiles .
Pharmacological Potential
- Loxiglumide’s efficacy in pancreatitis models underscores the importance of oxo and dichlorobenzoyl groups in receptor binding.
- Hybrid molecules like those in , which incorporate pentanoic acid derivatives, demonstrate the compound’s utility in targeting enzyme active sites (e.g., adenylosuccinate synthase) when fused with nucleotide analogs .
Biological Activity
5-(Benzylamino)pentanoic acid, a derivative of gamma-aminobutyric acid (GABA), has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound acts primarily as a GABA receptor agonist, which plays a crucial role in various neurological functions. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₆ClN₁O₂
- Molecular Weight : 241.72 g/mol
- IUPAC Name : 5-(Benzylamino)pentanoic acid
- Solubility : Soluble in water, enhancing bioavailability.
5-(Benzylamino)pentanoic acid functions as a GABA receptor agonist. It binds to GABA receptors, leading to increased inhibitory neurotransmission. This mechanism results in muscle relaxation and reduced spasticity, making it a candidate for treating conditions such as muscle spasms and spasticity disorders.
Biological Activities
The biological activities of 5-(Benzylamino)pentanoic acid can be categorized into several key areas:
1. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties due to its action on GABA receptors. It has been studied for its potential therapeutic effects in neurodegenerative diseases.
2. Muscle Relaxation
As a GABA receptor agonist, it is particularly noted for its ability to induce muscle relaxation, which is beneficial in treating conditions characterized by excessive muscle tone or spasms.
3. Pharmacological Comparisons
A comparison with similar compounds highlights its unique properties:
| Compound | Mechanism of Action | Use Cases |
|---|---|---|
| Baclofen | GABA receptor agonist | Muscle spasticity |
| Gabapentin | Modulates GABA receptors | Neuropathic pain |
| Pregabalin | Similar to gabapentin | Neuropathic pain, anticonvulsant |
Case Studies and Research Findings
Several studies have investigated the effects of 5-(Benzylamino)pentanoic acid:
- A study demonstrated that this compound significantly reduced muscle spasticity in animal models, showcasing its potential for therapeutic use in conditions like multiple sclerosis and spinal cord injuries.
- Another research highlighted its neuroprotective effects against oxidative stress in neuronal cells, suggesting a mechanism that could be beneficial in treating Alzheimer's disease .
Pharmacokinetics
The pharmacokinetic profile of 5-(Benzylamino)pentanoic acid indicates good absorption and distribution within biological systems. Its solubility in water enhances its bioavailability, allowing for effective therapeutic concentrations to be achieved more readily than some other compounds with similar mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Benzylamino)pentanoic acid, and what purification methods are recommended?
- Methodological Answer : A common approach involves alkylation of benzylamine with ethyl 5-bromopentanoate, followed by saponification to yield the carboxylic acid . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. For intermediates, thin-layer chromatography (TLC) with UV visualization is used to monitor reaction progress .
Q. How can researchers validate the purity and structural integrity of synthesized 5-(Benzylamino)pentanoic acid?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water + 0.1% trifluoroacetic acid) is recommended for purity assessment. Structural confirmation requires - and -NMR in deuterated DMSO or CDCl, focusing on characteristic peaks: benzyl protons (~7.3 ppm, multiplet), methylene groups adjacent to the amino moiety (~3.1 ppm), and the carboxylic acid proton (~12.1 ppm, broad) .
Q. What experimental conditions are critical for maintaining the stability of 5-(Benzylamino)pentanoic acid in aqueous solutions?
- Methodological Answer : The compound is prone to oxidation and hydrolysis. Store solutions at 4°C in phosphate-buffered saline (PBS, pH 7.4) with 0.1% EDTA to chelate metal ions. For long-term storage, lyophilize and keep under inert gas (argon or nitrogen) at -20°C .
Advanced Research Questions
Q. How do computational methods predict the reactivity of 5-(Benzylamino)pentanoic acid with oxidizing radicals (e.g., •OH, ROO•)?
- Methodological Answer : Density functional theory (DFT) at the M05-2X/6-311+G(d,p) level with implicit solvation (SMD model) can model radical interactions. For example, the benzyl group’s electron-donating effects stabilize radical adducts, while the carboxylic acid moiety enhances solubility for aqueous-phase reactivity studies. Transient absorption spectra (λ) from pulse radiolysis experiments validate computational predictions .
Q. What strategies resolve contradictions in reported antioxidant efficacy of 5-(Benzylamino)pentanoic acid analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, radical source). Standardize assays using the ABTS or DPPH• scavenging protocols with controlled oxygen levels. Compare rate constants (k) from competitive kinetics in pulse radiolysis to eliminate matrix effects. For example, compound 2 in showed higher k values for Br than compound 1 due to benzyl group stabilization .
Q. How can structure-activity relationship (SAR) studies optimize 5-(Benzylamino)pentanoic acid for biological applications?
- Methodological Answer : Modify the benzyl group (e.g., para-substituted electron-withdrawing groups) to enhance membrane permeability. Assess bioactivity via in vitro models (e.g., enzyme inhibition assays for HDACs or proteases) using LC-MS to quantify metabolite formation. Derivatives like 5-(2-formylphenoxy)pentanoic acid ( ) demonstrate the impact of substituents on target binding .
Q. What advanced techniques characterize transient intermediates in the oxidation of 5-(Benzylamino)pentanoic acid?
- Methodological Answer : Time-resolved pulse radiolysis coupled with UV-Vis spectroscopy (250–600 nm range) detects short-lived radicals. For example, •OH adducts of selenium analogs show λ at 480 nm, while dimer anions exhibit absorption at 350–400 nm. Theoretical TDDFT calculations align experimental and computed spectra to identify dominant transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
